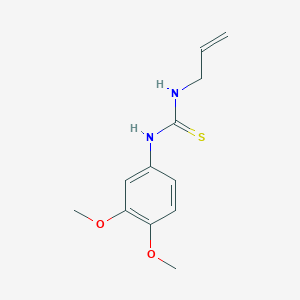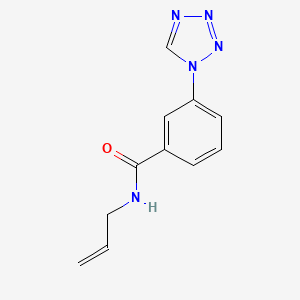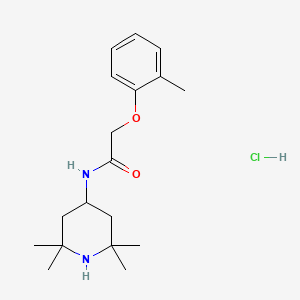
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, also known as ADTU, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is not fully understood. However, it is believed to act as an allosteric modulator of ion channels. This means that it binds to a site on the channel protein that is distinct from the ion-conducting pore, and modulates the activity of the channel.
Biochemical and Physiological Effects:
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to have interesting biochemical and physiological effects. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is important for the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have interesting effects on ion channels, making it a useful tool for studying their function. However, one limitation of using N-allyl-N'-(3,4-dimethoxyphenyl)thiourea is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. One area of interest is its potential use as a tool for studying ion channels in disease states. For example, it may be possible to use N-allyl-N'-(3,4-dimethoxyphenyl)thiourea to study the role of ion channels in neurological disorders such as epilepsy or multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N-allyl-N'-(3,4-dimethoxyphenyl)thiourea, which may lead to the development of new drugs that target ion channels.
Méthodes De Synthèse
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea can be synthesized using a simple and efficient method. The starting materials for the synthesis are allyl isothiocyanate and 3,4-dimethoxyaniline. These two compounds are reacted together in the presence of a catalyst, such as copper(II) acetate, to yield N-allyl-N'-(3,4-dimethoxyphenyl)thiourea. The reaction is typically carried out in a solvent, such as ethanol, at room temperature.
Applications De Recherche Scientifique
N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying ion channels. Ion channels are proteins that are responsible for the selective transport of ions across cell membranes. N-allyl-N'-(3,4-dimethoxyphenyl)thiourea has been shown to modulate the activity of certain ion channels, making it a useful tool for studying their function.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-4-7-13-12(17)14-9-5-6-10(15-2)11(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBIPGSKGAPPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)NCC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-prop-2-en-1-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(8-iodo-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5218057.png)
![4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B5218061.png)
![1-acetyl-4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5218063.png)
![5-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5218077.png)

![N-cyclopropyl-4-methoxy-2-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5218090.png)
![2-[4-[(benzylamino)(hydroxy)methylene]-1(4H)-pyridinyl]-1-(4-methylphenyl)ethanone](/img/structure/B5218101.png)
![methyl 2-{[3-(4-biphenylyloxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5218102.png)
![N'-[4-(2-methyl-5-oxo-4-propyltetrahydro-2-furanyl)-1,3-thiazol-2-yl]benzohydrazide hydrobromide](/img/structure/B5218106.png)


![2-methoxy-4-[5-(1-piperidinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B5218138.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-phenylsulfamide](/img/structure/B5218150.png)
